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Compound of Interest

Compound Name: Einecs 284-627-7

Cat. No.: B15182171

Spectroscopic Data for Einecs 284-627-7: A
Technical Guide

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data available for the
chemical compound identified by EINECS number 284-627-7. This substance is chemically
known as Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)-, or more commonly as
Bis(2,6-diisopropylphenyl)carbodiimide. Its CAS registry number is 2162-74-5. This document
Is intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the methodologies for their acquisition.

Mass Spectrometry Data

Mass spectrometry analysis of Bis(2,6-diisopropylphenyl)carbodiimide provides critical
information about its molecular weight and fragmentation pattern, aiding in its identification and
structural elucidation.

Table 1: Key Mass Spectrometry Data (GC-MS)
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Parameter Value
Molecular Formula C25H34N2
Molecular Weight 362.56 g/mol

o APCI (Atmospheric Pressure Chemical
lonization Mode o
lonization)

Major Fragment (m/z) 186.1279

347.2487

319.2202

348.2547

187.1339

Data sourced from PubChem.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

The mass spectrometry data was obtained using a Gas Chromatography-Mass Spectrometry
(GC-MS) system.

Instrumentation: A Bruker 450 GC coupled to a maXis Impact QTOF (Quadrupole Time-of-
Flight) mass spectrometer was utilized.[1]

o Sample Introduction: The sample was introduced via a gas chromatograph equipped with an
Rxi-5Sil MS column (30m, 0.25mm i.d., 0.25um film thickness).

« lonization: Positive mode Atmospheric Pressure Chemical lonization (APCI) was employed.

[1]

o Fragmentation: Collision-Induced Dissociation (CID) was used to generate fragment ions,
with a collision energy of 20 eV.[1]

The general workflow for this type of analysis is depicted in the following diagram:
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Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a
molecule. The characteristic absorption of the carbodiimide group is a key feature in the IR
spectrum of this compound.
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Table 2: Characteristic Infrared Absorption

Functional Group Wavenumber (cm~—?) Intensity

Carbodiimide (-N=C=N-) 2145 - 2120 Strong

This is a characteristic range for carbodiimides.[2]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used.[1][3]

o Technique: The spectrum was obtained using the ATR-Neat technique, where the solid
sample is placed in direct contact with the ATR crystal.[1][3]

o Sample Preparation: The solid sample was analyzed directly without any special preparation.

The process of obtaining an ATR-FTIR spectrum is illustrated below:
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Place Solid Sample on ATR Crystal

:

Apply Pressure for Good Contact
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Direct IR Beam to Crystal

:
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:

Detect Reflected Beam

:

Fourier Transform

:

Generate IR Spectrum
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Caption: Workflow for ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. While specific, verified spectra for Bis(2,6-diisopropylphenyl)carbodiimide are not
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readily available in public databases, data from related carbodiimide structures can provide
valuable insights. A 13C NMR spectrum for this compound has been recorded on a Bruker WP-
80 instrument.[1]

Table 3: Expected 13C NMR Chemical Shift

Carbon Atom Expected Chemical Shift (ppm)

Carbodiimide (N=C=N) ~142

The chemical shift of the central carbodiimide carbon is influenced by the cyclic nature of
related compounds.[4]

Experimental Protocol: Nuclear Magnetic Resonance
(NMR) Spectroscopy

The following describes a general protocol for obtaining NMR spectra of solid organic
compounds.

 Instrumentation: A Bruker Avance spectrometer (e.g., 300 or 400 MHz) is typically used for
recording *H and 3C NMR spectra.

o Sample Preparation: The solid sample is dissolved in a suitable deuterated solvent, such as
deuterated chloroform (CDCIs).

o Data Acquisition: Standard pulse sequences are used for both *H and 3C NMR. For 13C
NMR, proton decoupling is typically employed to simplify the spectrum.

A logical diagram for the NMR analysis process is as follows:
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Caption: Logical steps in NMR data acquisition. Caption: Logical steps in NMR data
acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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